(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl
CAS No.: 2227256-99-5
Cat. No.: VC12012773
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227256-99-5 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1 |
| Standard InChI Key | WYQMWVWFYJQAIB-WLUDYRNVSA-N |
| Isomeric SMILES | COC(=O)[C@H]1[C@H]2C[C@H]2CN1.Cl |
| Canonical SMILES | COC(=O)C1C2CC2CN1.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a 3-azabicyclo[3.1.0]hexane core, comprising a pyrrolidine ring fused to a cyclopropane moiety. The methyl ester group at position 2 and the hydrochloride salt formation at the nitrogen atom enhance solubility while preserving stereochemical integrity. X-ray crystallography of analogous structures confirms the endo configuration of the cyclopropane ring, which imposes significant ring strain (≈27 kcal/mol) , contributing to reactivity in synthetic transformations.
Stereochemical Specifications
The (1R,2S,5S) configuration ensures three contiguous stereocenters, with the methyl ester occupying an axial position relative to the bicyclic system. This spatial arrangement has been correlated with enhanced binding affinity in opioid receptor models , though direct studies on this specific compound remain pending.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ | |
| Molecular Weight | 177.63 g/mol | |
| IUPAC Name | methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate; hydrochloride | |
| SMILES | COC(=O)[C@@H]1[C@@H]2C[C@H]2CN1.Cl | |
| PubChem CID | 133548397 |
Synthetic Methodologies
Patent-Protected Routes
FR2972453B1 details a three-step synthesis starting from (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester :
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Hydroxyl Substitution: Reaction with alkyl alcohols (C₁–C₆) yields pyrrolidine intermediates.
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Cyanidation: Treatment with cyanide sources introduces a nitrile group at C2.
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Deprotection/Alcoholysis: Acidic cleavage of the tert-butyl group followed by esterification produces the methyl ester hydrochloride.
Critical parameters include:
Alternative Pathways
EP0007128A1 discloses reductive amination strategies using 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione . Lithium aluminum hydride reduces both ketones, but over-reduction is mitigated by:
Research Applications
Pharmaceutical Intermediates
As a constrained β-proline analog, this compound serves in:
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Opioid Receptor Modulators: Molecular docking simulations predict µ-opioid receptor binding (ΔG ≈ −9.2 kcal/mol) due to the bicyclic system's conformational restriction.
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Neurological Agents: Derivatives show 72% inhibition of monoamine oxidase B (MAO-B) at 10 µM in preliminary assays .
Material Science Applications
The cyclopropane ring's strain energy (≈27 kcal/mol) enables:
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Ring-opening polymerization for specialty polyamides
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Crosslinking agents in epoxy resins (Tg increase by 15°C vs. acyclic analogs)
Pharmacological and Toxicological Insights
Cytotoxicity Profile
While direct data on this compound is limited, structurally related 3-azabicyclo[3.1.0]hexanes demonstrate:
Table 2: Biological Activity of Analogues
| Derivative | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| Butyl-substituted | B16 | 9 ± 1 | Microtubule disruption |
| Isobutyl-substituted | K562 | <1 | Apoptosis induction |
Future Directions
Synthetic Improvements
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Enzymatic resolution to enhance enantiomeric excess (current routes yield 92–95% ee)
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Continuous-flow cyanidation to reduce reaction times from 48h to <6h
Therapeutic Exploration
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Pain Management: Prodrug formulations to bypass first-pass metabolism
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Neurodegeneration: MAO-B inhibition kinetics warrant detailed in vivo Parkinson’s models
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